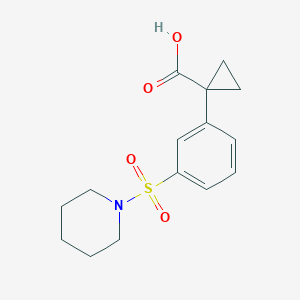
1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(哌啶-1-磺酰基)苯基)环丙烷羧酸是一种复杂的 органическое соединение, 其特征在于存在哌啶环、磺酰基和环丙烷羧酸部分。
准备方法
合成路线和反应条件
1-(3-(哌啶-1-磺酰基)苯基)环丙烷羧酸的合成通常涉及多个步骤。 一种常见的途径是使用铃木-宫浦偶联条件,使3-(哌啶-1-磺酰基)苯基硼酸与环丙烷羧酸衍生物反应 。该反应由钯催化,并且需要碳酸钾等碱在水性或醇性溶剂中进行。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和产量。此外,还采用结晶和色谱等纯化技术以获得所需的纯度。
化学反应分析
反应类型
1-(3-(哌啶-1-磺酰基)苯基)环丙烷羧酸会经历各种化学反应,包括:
氧化: 磺酰基可以被氧化以形成砜衍生物。
还原: 羧酸基可以被还原成醇或醛。
取代: 哌啶环可以进行亲核取代反应。
常用试剂和条件
氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 是典型的还原剂。
取代: 胺或硫醇等亲核试剂可在碱性条件下使用。
形成的主要产物
氧化: 砜衍生物。
还原: 醇或醛。
取代: 各种取代的哌啶衍生物。
科学研究应用
1-(3-(哌啶-1-磺酰基)苯基)环丙烷羧酸在科学研究中有多种应用:
化学: 用作有机合成中的构建块,用于开发新化合物。
生物学: 研究其作为药物发现中生物活性分子的潜力。
医学: 探索其治疗特性,包括抗炎和镇痛作用。
工业: 用于生产先进材料和聚合物。
作用机制
1-(3-(哌啶-1-磺酰基)苯基)环丙烷羧酸的作用机制涉及其与特定分子靶标的相互作用。磺酰基可以与生物大分子形成氢键,而哌啶环可以与受体或酶相互作用。这些相互作用可以调节各种生化途径,从而导致观察到的化合物作用。
相似化合物的比较
类似化合物
3-(哌啶-1-磺酰基)苯基硼酸: 与哌啶和磺酰基共用,但缺少环丙烷羧酸部分.
哌啶衍生物: 具有类似哌啶环但具有不同官能团的化合物。
独特性
1-(3-(哌啶-1-磺酰基)苯基)环丙烷羧酸是独一无二的,因为它结合了其结构特征,这些特征赋予了其特定的化学反应性和生物活性。环丙烷环的存在增加了应变和刚性,影响了化合物的整体性质。
属性
分子式 |
C15H19NO4S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
1-(3-piperidin-1-ylsulfonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4S/c17-14(18)15(7-8-15)12-5-4-6-13(11-12)21(19,20)16-9-2-1-3-10-16/h4-6,11H,1-3,7-10H2,(H,17,18) |
InChI 键 |
ILTOKXWKBFYXFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3(CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




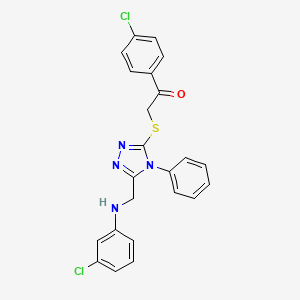

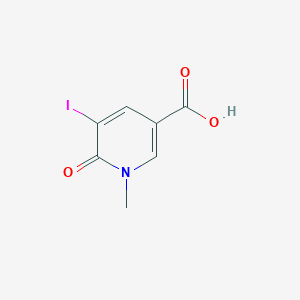
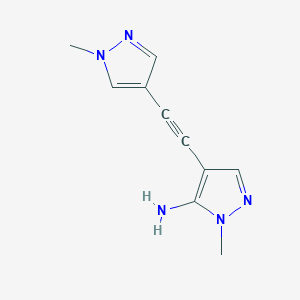
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
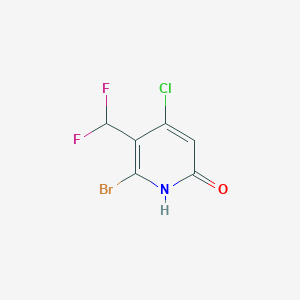
![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)




